molecular formula C18H10ClNO2 B3036117 (5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile CAS No. 338976-86-6

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile

Cat. No. B3036117
CAS RN: 338976-86-6
M. Wt: 307.7 g/mol
InChI Key: IVAQWRMCZKWOLS-YBEGLDIGSA-N
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Description

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile, also known as 5Z-CPM-OPF-CN, is a small molecule organic compound that has been studied for its potential applications in scientific research. It is a unique compound due to its structural complexity and the presence of a carbonitrile group, which makes it an interesting subject for further research.

Scientific Research Applications

Chlorophenols in Environmental Studies

Chlorophenols (CPs), which include the chlorophenyl group, have been a significant focus of environmental research due to their prevalence as pollutants. CPs are often cited as major precursors to dioxins in chemical processes, including Municipal Solid Waste Incineration (MSWI). Studies have explored the concentration of CPs in various environments and their correlation with other pollutants like dioxins. The formation of CPs can occur through several pathways, including incomplete combustion and oxidative conversion. These compounds are of interest due to their role in the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F), making them critical subjects of study in environmental chemistry and pollution control (Peng et al., 2016).

Chlorophenols and Toxicity

The toxicity of chlorinated hydrocarbons, including those related to chlorophenyl groups, has been extensively reviewed. These compounds, found in various technical chlorinated products, have been implicated in a range of toxic effects in humans and wildlife. The review of these toxicities provides insight into the potential hazards posed by these compounds and underscores the importance of understanding their impact on health and the environment (Kimbrough, 1972).

Degradation and Removal of Chlorophenols

Research on the degradation of chlorophenols (CPs) using zero-valent iron (ZVI) and bimetallic systems highlights the scientific interest in remediation technologies for chlorophenyl-containing pollutants. These studies focus on the mechanisms and efficiencies of various methods for CP removal from the environment, contributing to the development of more effective pollution control strategies (Gunawardana et al., 2011).

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO2/c19-14-8-6-12(7-9-14)10-16-17(13-4-2-1-3-5-13)15(11-20)18(21)22-16/h1-10H/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAQWRMCZKWOLS-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=C(C(=O)O/C2=C\C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
Reactant of Route 5
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(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile
Reactant of Route 6
(5Z)-5-[(4-chlorophenyl)methylidene]-2-oxo-4-phenylfuran-3-carbonitrile

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